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Compound of Interest

Compound Name: Nndav

Cat. No.: B1203796

A Note on Terminology: The following guide pertains to N,N-Dimethyltryptamine, commonly
known as DMT. It is assumed that "Nndav" was a typographical error. DMT is an investigational
compound, and its application in a therapeutic context is still under research. The information
provided is for research and informational purposes only.

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers, scientists, and drug development professionals working with DMT.

Frequently Asked Questions (FAQSs)

Q1: What is the typical duration of action for DMT, and what factors influence it?

The duration of DMT's effects is highly dependent on the route of administration. When inhaled
or administered intravenously, the effects have a rapid onset (within 2 minutes) and are short-
lived, typically lasting 5 to 15 minutes.[1][2] This rapid onset and offset have led to it being
referred to as a "businessman's trip".[1] When taken orally, DMT is not active on its own
because it is rapidly broken down by the enzyme monoamine oxidase (MAO).[1][3][4] However,
when combined with a monoamine oxidase inhibitor (MAQI), as in the traditional Amazonian
brew Ayahuasca, the effects can last for three hours or more.[1]

Q2: How can the duration of DMT's effects be extended for experimental purposes?

To achieve a more stable and prolonged experience for research, intravenous (1V) infusion
methods are being explored.[4][5][6] A bolus injection followed by a constant-rate infusion can
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extend the subjective effects.[1] Clinical trials are investigating various IV administration
schedules to maintain a stable psychedelic experience, which can be quickly terminated if
necessary by stopping the infusion.[5][6]

Q3: Is there evidence of tolerance development with repeated DMT administration?

Unlike other classic psychedelics, current research suggests that tolerance to the psychological
effects of DMT does not develop with repeated use.[1] Studies have shown that multiple
administrations in close succession do not diminish the subjective experience.[1] However,
some physiological responses, such as heart rate, may show diminished effects with repeated
dosing.[1]

Q4: What are the key considerations for determining the optimal dose of DMT in a research
setting?

The optimal dose of DMT is dependent on the route of administration and the research
objectives. Doses are typically lower for intravenous administration compared to inhalation. It is
crucial to use accurate scales for measurement, as slight variations can significantly alter the
intensity of the experience.[7] Clinical trials have used a range of doses, and dose-escalation
studies are being conducted to determine safety, tolerability, and dose-response relationships.

[5]L8]

Data Summary Tables

Table 1: Pharmacokinetic Properties of Intravenous DMT

Parameter Value Source

Time to Peak Plasma

) ~2 minutes (bolus) [3]
Concentration
Elimination Half-Life 9-12 minutes [31[8]
_ o Monoamine Oxidase-A (MAO-
Primary Metabolizing Enzyme ) [3]
Secondary Metabolizing
CYP2D6, CYP2C19 [3][8]

Enzymes
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Table 2: Dosing Ranges by Route of Administration (for research purposes)

Route of Typical Dose Onset of Duration of =
ource
Administration Range Effects Effects
Intravenous (1V) ) )
0.05 - 0.4 mg/kg < 2 minutes < 30 minutes [2]
Bolus
Intravenous (1V) 0.6-1.8 ] Controlled by
. : Rapid o [1](6]
Infusion mg/minute infusion rate
Inhalation ) )
) 20 - 60 mg < 2 minutes 5 - 15 minutes [2][7]
(Vaporized)
30 mg DMT with
Oral (with MAOI) 120 mg harmine Slower > 3 hours [1]

(example)

Experimental Protocols & Methodologies

Protocol: Intravenous Infusion for Prolonged DMT Exposure

This protocol is a generalized example based on methodologies from ongoing clinical trials and
is intended for informational purposes only.

o Participant Screening: Ensure participants are medically and psychologically suitable.
Exclude individuals with a history of psychosis or severe cardiovascular conditions.

o Preparation: Participants should be in a controlled and comfortable setting. Establish
intravenous access.

e Dosing Regimen:

o Bolus (Optional): An initial higher dose may be administered to rapidly achieve the desired
plasma concentration.

o Infusion: Follow with a continuous infusion at a predetermined rate to maintain a stable
psychedelic experience. The infusion rate can be adjusted based on the participant's
response and experimental goals.
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e Monitoring: Continuously monitor vital signs (heart rate, blood pressure) and subjective
effects throughout the infusion.

e Termination: The infusion can be stopped at any time to rapidly terminate the psychedelic
effects.

« Integration: Allow for a period of rest and psychological support following the experiment to
help the participant process the experience.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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